molecular formula C10H14O2 B13819610 cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one CAS No. 871482-67-6

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Cat. No.: B13819610
CAS No.: 871482-67-6
M. Wt: 166.22 g/mol
InChI Key: YOLABIMTZJVAFF-SFYZADRCSA-N
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Description

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor compound under specific conditions to form the hexahydroindenone core. The hydroxyl and methyl groups are then introduced through subsequent reactions. The exact reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce different alcohols .

Scientific Research Applications

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

871482-67-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3aR,7aS)-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C10H14O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h7-8,11H,2-5H2,1H3/t7-,8+/m1/s1

InChI Key

YOLABIMTZJVAFF-SFYZADRCSA-N

Isomeric SMILES

CC1=C([C@@H]2CCCC[C@@H]2C1=O)O

Canonical SMILES

CC1=C(C2CCCCC2C1=O)O

Origin of Product

United States

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